molecular formula C22H23NO4 B2752722 Fmoc-(2r,3s)-2,3-methanoleucine CAS No. 1416059-90-9

Fmoc-(2r,3s)-2,3-methanoleucine

Cat. No.: B2752722
CAS No.: 1416059-90-9
M. Wt: 365.429
InChI Key: WGKDGWDQYVOAHV-SIKLNZKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(2r,3s)-2,3-methanoleucine is a synthetic amino acid derivative used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The unique stereochemistry of the compound, with the (2r,3s) configuration, makes it a valuable tool in the synthesis of peptides with specific structural and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(2r,3s)-2,3-methanoleucine typically involves several steps, starting from commercially available starting materials. . The overall yield of this process can vary, but it is generally efficient and produces the desired compound in good yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(2r,3s)-2,3-methanoleucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines.

Scientific Research Applications

Fmoc-(2r,3s)-2,3-methanoleucine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Fmoc-(2r,3s)-2,3-methanoleucine involves its incorporation into peptides during solid-phase peptide synthesis. The Fmoc group protects the amino group, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions. The specific stereochemistry of the compound allows for the precise control of the peptide’s structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-(2r,3s)-2,3-methanoleucine is unique due to its specific stereochemistry, which allows for the synthesis of peptides with distinct structural and functional properties. This makes it a valuable tool in the development of novel peptides and proteins with potential therapeutic applications.

Properties

IUPAC Name

(1R,2S)-1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-propan-2-ylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-13(2)19-11-22(19,20(24)25)23-21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,23,26)(H,24,25)/t19-,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKDGWDQYVOAHV-SIKLNZKXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1C[C@@]1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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